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Uridine 5'-diphosphoglucose disodium salt

Enzyme kinetics Plant biochemistry Glycosyltransferase

Researchers using alternative UDP-sugars in glucosyltransferase assays risk zero catalytic turnover due to stringent active-site specificity. UDP-Glc disodium salt eliminates this risk as the native activated glucose donor. • Lowest Km among UDP-sugars (23 μM bacterial GT; 124 μM plant CaUGT2)-maximizes velocity at subsaturating concentrations • Obligatory co-substrate for UGT3A2; UDP-glucuronic acid & UDP-GlcNAc not accepted • ≥98% purity; stable frozen stock solutions (-20°C, 6 months)

Molecular Formula C15H22N2Na2O17P2
Molecular Weight 610.27
CAS No. 117756-22-6
Cat. No. B1141585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine 5'-diphosphoglucose disodium salt
CAS117756-22-6
Molecular FormulaC15H22N2Na2O17P2
Molecular Weight610.27
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine 5'-diphosphoglucose Disodium Salt (CAS 117756-22-6): Technical Specifications and Core Biochemical Role


Uridine 5'-diphosphoglucose disodium salt (UDP-Glc, CAS 117756-22-6) is a nucleotide sugar that serves as the principal activated glucose donor for glucosyltransferase enzymes. This disodium salt formulation (molecular weight 610.27, formula C₁₅H₂₂N₂Na₂O₁₇P₂) functions as an essential co-substrate in glycogen biosynthesis, glycoconjugate formation, and diverse glycosylation reactions . The compound demonstrates high water solubility (≥100 mM) and maintained stability for up to 6 months when stored as frozen stock solutions at -20°C . As an endogenous P2Y14 receptor agonist (EC₅₀ = 82 nM), it also exhibits GPCR-mediated signaling activity .

Why Uridine 5'-diphosphoglucose Disodium Salt Cannot Be Readily Substituted with Other UDP-Sugars


Nucleotide sugar-dependent glycosyltransferases exhibit stringent substrate specificity governed by active site architecture, where even minor stereochemical differences between UDP-glucose and analogs like UDP-galactose (C4 epimer) or UDP-glucuronic acid (C6 carboxylate) result in profound kinetic discrimination. For instance, the human blood group B galactosyltransferase (GTB) binds UDP-glucose and UDP-galactose with identical conformations yet remains catalytically inactive toward UDP-glucose due to transition-state incompatibility [1]. Similarly, UGT3A family enzymes demonstrate mutually exclusive preferences for UDP-glucose versus UDP-N-acetylglucosamine based on single active-site residue variation [2]. These structural determinants mean that substituting UDP-glucose with another UDP-sugar, even at identical nominal concentrations, will likely yield zero or markedly reduced catalytic turnover in most glucosyltransferase assays.

Quantitative Differentiation of Uridine 5'-diphosphoglucose Disodium Salt Against Key UDP-Sugar Comparators


4-Fold Lower Km for UDP-Glucose vs. UDP-Galactose in Plant Glucosyltransferase

In kinetic characterization of CaUGT2 from Catharanthus roseus, UDP-glucose exhibited a Km of 124 μM compared to a 4-fold higher Km for UDP-galactose, establishing UDP-glucose as the strongly preferred glucosyl donor for this enzyme [1].

Enzyme kinetics Plant biochemistry Glycosyltransferase

UDP-Glucose Km 2.3×10⁻⁵ M vs. UDP-Galactose Km 3.1×10⁻⁵ M in Bifidobacterium Uridylyltransferase

Hexose 1-phosphate uridylyltransferase from Bifidobacterium bifidum exhibited a Km for UDP-glucose of 2.3×10⁻⁵ M, which is 1.35-fold lower than the Km for UDP-galactose (3.1×10⁻⁵ M), demonstrating preferential binding of the glucose-containing nucleotide sugar [1].

Enzyme kinetics Microbial biochemistry Galactose metabolism

UDP-Glucuronic Acid Acts as Competitive Inhibitor of UDP-Glucose Dehydrogenase with Ki 292 μM vs. UDP-Xylose Ki 17.1 μM

In sugarcane UDP-glucose dehydrogenase, UDP-glucuronic acid competitively inhibits UDP-glucose oxidation with a Ki of 292 μM, whereas UDP-xylose exhibits a 17-fold stronger inhibition (Ki = 17.1 μM). This differential inhibition profile underscores UDP-glucose's unique binding mode compared to downstream metabolites [1].

Enzyme inhibition Nucleotide sugar metabolism Plant biochemistry

UGT3A2 Exhibits Exclusivity for UDP-Glucose and UDP-Xylose vs. UGT3A1 Preference for UDP-N-Acetylglucosamine

Human UGT3A2 utilizes UDP-glucose and UDP-xylose as co-substrates but does not accept UDP-N-acetylglucosamine. In contrast, UGT3A1 uses UDP-N-acetylglucosamine as its preferred sugar donor. A single N391F mutation in UGT3A1 enhances UDP-glucose utilization while abolishing UDP-N-acetylglucosamine activity, demonstrating strict active-site control over sugar selectivity [1].

Xenobiotic metabolism Enzyme specificity Human UGT enzymes

UDP-Glucose Is Enzymatically Inactive in Human Blood Group B Galactosyltransferase While Binding Identically to UDP-Galactose

Transferred NOE NMR experiments reveal that UDP-glucose and UDP-galactose bind to human blood group B galactosyltransferase (GTB) in identical folded conformations within experimental error. Despite identical binding, UDP-glucose is enzymatically inactive as a donor substrate, while UDP-galactose supports catalysis. Discrimination occurs at a transition state accessible only to UDP-galactose [1].

Structural biology Enzyme mechanism Carbohydrate chemistry

Procurement-Focused Application Scenarios for Uridine 5'-diphosphoglucose Disodium Salt


High-Sensitivity Glucosyltransferase Activity Assays Requiring Maximal Catalytic Efficiency

When establishing glucosyltransferase assays with enzymes such as CaUGT2 or bacterial uridylyltransferases, UDP-glucose provides the lowest Km (124 μM for CaUGT2; 23 μM for Bifidobacterium enzyme) among UDP-sugars, directly translating to higher reaction velocities at subsaturating substrate concentrations. This is critical for detecting low-abundance enzyme activities or for high-throughput screening formats where signal-to-noise optimization is paramount [1][2].

UGT3A2-Dependent Xenobiotic Glycosylation Studies in Human Tissues

For research on polycyclic aromatic hydrocarbon (PAH) detoxification via UGT3A2, UDP-glucose is an obligatory co-substrate alongside UDP-xylose. UGT3A2 does not accept UDP-glucuronic acid or UDP-N-acetylglucosamine, making UDP-glucose procurement essential for any assay measuring UGT3A2 activity in aerodigestive tract tissues [3].

Metabolic Flux Analysis Involving UDP-Glucose Dehydrogenase (UGD)

Studies requiring precise control over UDP-glucose oxidation by UGD benefit from understanding the differential inhibition constants: UDP-xylose (Ki = 17.1 μM) strongly inhibits UGD, whereas UDP-glucuronic acid (Ki = 292 μM) shows 17-fold weaker inhibition. Researchers can leverage this quantitative knowledge to design reaction conditions that minimize unintended feedback inhibition or to validate enzyme specificity [4].

Structural and Mechanistic Studies of Glycosyltransferase Donor Specificity

For investigations into the molecular basis of sugar donor discrimination, UDP-glucose serves as a critical negative control or comparative probe. As demonstrated with human blood group B galactosyltransferase, UDP-glucose binds identically to the active site as UDP-galactose yet remains catalytically silent, enabling precise dissection of transition-state requirements in retaining glycosyltransferases [5].

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